molecular formula C12H16FNO3 B2872309 4-(Boc-amino)-3-fluoro-2-methylphenol CAS No. 2135339-54-5

4-(Boc-amino)-3-fluoro-2-methylphenol

Cat. No.: B2872309
CAS No.: 2135339-54-5
M. Wt: 241.262
InChI Key: AVDDIDIKZWRWSI-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3-fluoro-2-methylphenol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methyl group attached to a phenol ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3-fluoro-2-methylphenol typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-3-fluoro-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)phenol: Similar structure but lacks the fluorine and methyl groups.

    3-fluoro-4-(Boc-amino)phenol: Similar structure but lacks the methyl group.

    2-methyl-4-(Boc-amino)phenol: Similar structure but lacks the fluorine group.

Uniqueness

4-(Boc-amino)-3-fluoro-2-methylphenol is unique due to the presence of both the fluorine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s stability and specificity in various applications .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-hydroxy-3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-7-9(15)6-5-8(10(7)13)14-11(16)17-12(2,3)4/h5-6,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDIDIKZWRWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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